(2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a thiazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluoro and thiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Phenols or alcohols.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
(2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- Thiazole-4-boronic acid
Comparison: (2-Fluoro-4-(thiazol-5-yl)phenyl)boronic acid stands out due to the presence of both a fluoro group and a thiazole ring, which impart unique electronic and steric properties. These features enhance its reactivity and make it a versatile reagent in various chemical transformations. In contrast, other similar compounds may lack one or more of these functional groups, limiting their applicability in certain reactions .
Properties
Molecular Formula |
C9H7BFNO2S |
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Molecular Weight |
223.04 g/mol |
IUPAC Name |
[2-fluoro-4-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BFNO2S/c11-8-3-6(9-4-12-5-15-9)1-2-7(8)10(13)14/h1-5,13-14H |
InChI Key |
RJLDGWIOCJBSDB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CN=CS2)F)(O)O |
Origin of Product |
United States |
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